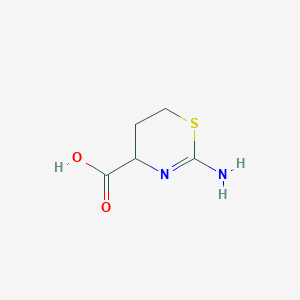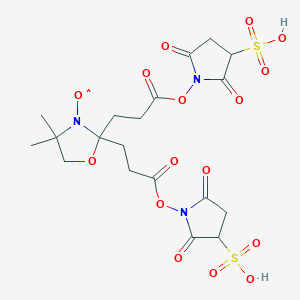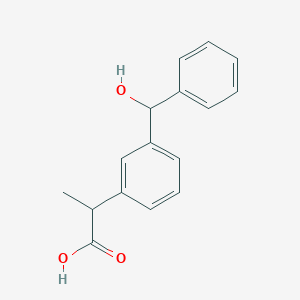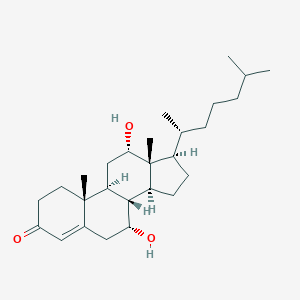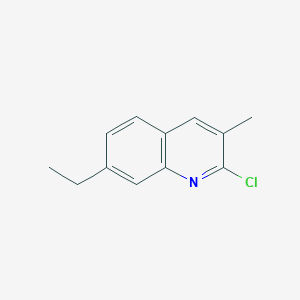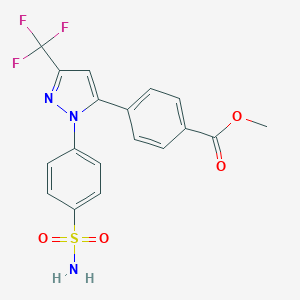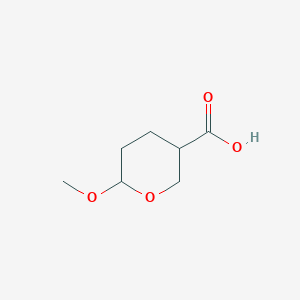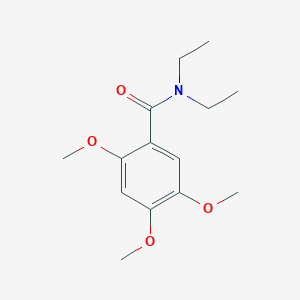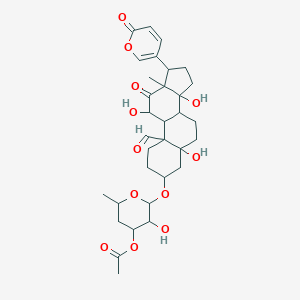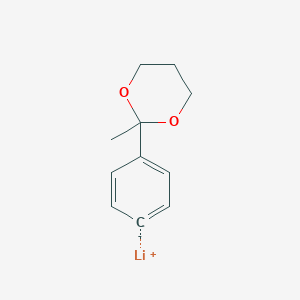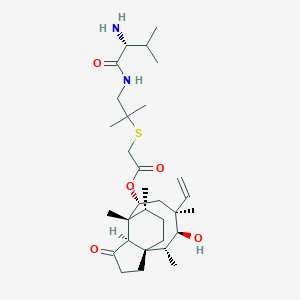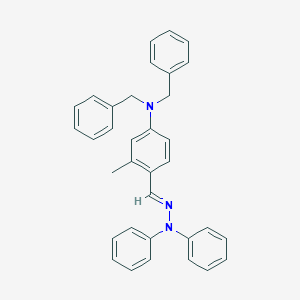
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is a complex organic compound with the molecular formula C34H31N3 and a molecular weight of 481.63 g/mol . This compound is known for its unique chemical structure, which includes a dibenzylamino group and a diphenylhydrazone moiety. It is primarily used in research and development settings and has various applications in chemistry and related fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone typically involves the condensation of 2-methyl-4-dibenzylaminobenzaldehyde with 1,1-diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
化学反应分析
Types of Reactions
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or hydrazines .
科学研究应用
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is primarily used in research rather than clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazone moiety can participate in various chemical reactions, contributing to its overall mechanism of action .
相似化合物的比较
Similar Compounds
2-Methyl-4-dibenzylaminobenzaldehyde: Shares a similar structure but lacks the diphenylhydrazone moiety.
1,1-Diphenylhydrazone: Contains the hydrazone group but lacks the dibenzylamino and benzaldehyde components.
Uniqueness
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other related compounds .
属性
CAS 编号 |
103079-11-4 |
|---|---|
分子式 |
C34H31N3 |
分子量 |
481.6 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-[(Z)-(diphenylhydrazinylidene)methyl]-3-methylaniline |
InChI |
InChI=1S/C34H31N3/c1-28-24-34(36(26-29-14-6-2-7-15-29)27-30-16-8-3-9-17-30)23-22-31(28)25-35-37(32-18-10-4-11-19-32)33-20-12-5-13-21-33/h2-25H,26-27H2,1H3/b35-25- |
InChI 键 |
YHSHLDSZGSBCPB-CKWSZQMZSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
手性 SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


